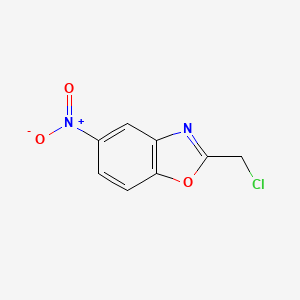

2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZQGQKSWZXRCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377344 | |

| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119198-10-6 | |

| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive chloromethyl group and an electron-withdrawing nitro substituent on the benzoxazole core, renders it a versatile intermediate for the development of novel pharmaceutical agents and functional materials. This document details a reliable, two-step synthetic pathway, offers a comprehensive characterization protocol using modern analytical techniques, and discusses the underlying chemical principles and reactivity that make this molecule a valuable synthetic building block. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded understanding of this important compound.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold, meaning it is frequently found in biologically active compounds.[1] Its structural resemblance to natural nucleotides allows it to interact effectively with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The molecule this compound is a particularly valuable derivative.

The strategic placement of its functional groups is key to its utility:

-

The Benzoxazole Core: Provides a stable, aromatic, and often bioactive framework.

-

The 2-(Chloromethyl) Group: This is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the straightforward covalent linkage of the benzoxazole moiety to a wide array of other molecules (e.g., amines, thiols, alcohols), serving as a crucial handle in multi-step syntheses.[3]

-

The 5-Nitro Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the entire molecule. It can modulate biological activity and provides a synthetic handle for further chemical transformations, most notably reduction to a primary amine, which can then be used for subsequent derivatization.

This guide elucidates a robust and reproducible method for the synthesis of this compound, starting from commercially available precursors, and provides a full suite of characterization data to ensure its structural integrity and purity.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process involving an initial acylation followed by a dehydrative cyclization. The chosen starting material, 2-amino-4-nitrophenol, is ideal as it contains the requisite amine and hydroxyl groups in an ortho-relationship, primed for the formation of the oxazole ring.

Step 1: Acylation of 2-Amino-4-nitrophenol

The first step is the N-acylation of 2-amino-4-nitrophenol with chloroacetyl chloride. In this reaction, the more nucleophilic amino group selectively attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms the critical intermediate, N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide. The reaction is typically performed in the presence of a mild base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Step 2: Dehydrative Cyclization

The second step involves the intramolecular cyclization of the chloroacetamide intermediate. This reaction is promoted by a dehydrating agent, such as polyphosphoric acid (PPA) or acetic anhydride. The mechanism involves the activation of the amide carbonyl group, making it more electrophilic. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent dehydration results in the formation of the stable, aromatic 1,3-benzoxazole ring system.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-4-nitrophenol

-

Chloroacetyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM, anhydrous)

-

Polyphosphoric Acid (PPA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

-

Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or recrystallized if necessary.

Step 2: Synthesis of this compound

-

Place the crude N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approx. 10 times the weight of the amide).

-

Heat the mixture to 120-140 °C with stirring for 2-4 hours. The mixture will become a viscous solution. Monitor the reaction by TLC.

-

After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.

-

A solid precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the title compound as a crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are characteristic of the compound.

| Analysis Technique | Expected Results and Interpretation |

| Appearance | Yellow to light brown crystalline solid. |

| Molecular Formula | C₈H₅ClN₂O₃ |

| Molecular Weight | 212.59 g/mol |

| Melting Point | To be determined experimentally; expected to be a sharp range for a pure compound. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.6 ppm (d, 1H): Aromatic proton ortho to the nitro group. δ ~8.4 ppm (dd, 1H): Aromatic proton meta to the nitro group and ortho to the oxygen. δ ~7.7 ppm (d, 1H): Aromatic proton ortho to the oxygen. δ ~4.8 ppm (s, 2H): Singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~166 ppm: C=N carbon of the oxazole ring. δ ~155, 145, 142 ppm: Quaternary aromatic carbons. δ ~121, 116, 111 ppm: Aromatic C-H carbons. δ ~35-40 ppm: Carbon of the chloromethyl (-CH₂Cl) group. |

| FT-IR (KBr, cm⁻¹) | ~1620-1600 cm⁻¹: C=N stretching vibration of the benzoxazole ring. ~1520 cm⁻¹ & ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching vibrations, respectively. ~1250 cm⁻¹: Asymmetric C-O-C stretching. ~750-800 cm⁻¹: C-Cl stretching vibration. |

| Mass Spectrometry (EI-MS) | m/z ~212 & 214: Molecular ion peaks (M⁺ and M+2) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. |

Note: Predicted NMR chemical shifts are based on analogous structures and established principles. Actual experimental values may vary slightly.[4]

Reactivity and Applications

The synthetic value of this compound lies in its predictable reactivity. The primary site of reaction is the chloromethyl group, which readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the facile introduction of the 5-nitrobenzoxazole pharmacophore into larger, more complex molecular architectures.

Diagram of Reactivity:

Caption: Nucleophilic substitution at the chloromethyl group.

This reactivity makes the compound a key starting material for libraries of potential drug candidates. Researchers have used this and similar benzoxazole intermediates to synthesize compounds with potential applications as:

-

Antimicrobial Agents: The benzoxazole core is a known antibacterial and antifungal scaffold.[1][3]

-

Anticancer Therapeutics: Derivatives have been explored for their activity against various cancer cell lines.[5]

-

Enzyme Inhibitors: The structure can be tailored to fit into the active sites of specific enzymes.

Conclusion

This compound is a high-value chemical intermediate whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The two-step synthesis from 2-amino-4-nitrophenol is efficient and reliable. Its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry, with the isotopic signature of chlorine providing a definitive marker in mass spectral analysis. The true power of this molecule lies in the synthetic versatility afforded by its reactive chloromethyl group, solidifying its role as an essential building block for the discovery and development of new chemical entities in the pharmaceutical and material science sectors.

References

-

Farag, A. M., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. National Institutes of Health. Retrieved from [Link]

- Gawinecki, R., et al. (2014). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 19(9), 1513-1529.

-

MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

-

Özdemir, A., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. PubMed Central. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

-

Schulz, S., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis - chemicalbook [chemicalbook.com]

- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Introduction

2-(Chloromethyl)-5-nitro-1,3-benzoxazole is a heterocyclic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, comprising a benzoxazole core, a reactive chloromethyl group at the 2-position, and an electron-withdrawing nitro group at the 5-position, make it a versatile synthon for the creation of a diverse array of more complex molecules with potential therapeutic applications. The benzoxazole moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended to serve as a valuable resource for professionals engaged in the synthesis, characterization, and application of this compound, offering insights into its molecular characteristics, reactivity, and analytical methodologies.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized in the table below. These properties are fundamental to its behavior in both chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 119198-10-6 | [1] |

| Molecular Formula | C₈H₅ClN₂O₃ | [1] |

| Molecular Weight | 212.59 g/mol | [1] |

| Appearance | Pale brown solid | [1] |

| Melting Point | 115-117 °C | N/A |

Note: The melting point is a critical parameter for assessing purity and for designing experimental conditions such as reaction temperatures and crystallization procedures.

Predicted Physicochemical Parameters

| Property | Predicted Value | Source(s) |

| Boiling Point | 336.2 ± 22.0 °C | [1] |

| Density | 1.528 ± 0.06 g/cm³ | [1] |

| pKa | -5.90 ± 0.10 | [1] |

It is imperative to recognize that these values are computationally derived and await experimental verification. The predicted low pKa suggests that the compound is a very weak base, a characteristic influenced by the electron-withdrawing nitro group.

Spectroscopic Characterization: A Methodological Overview

The unambiguous identification and structural confirmation of this compound rely on a suite of spectroscopic techniques. While specific spectra for this compound are not widely published, the following section outlines the expected spectral features based on the analysis of analogous benzoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring and the methylene protons of the chloromethyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the nitro group and the fusion of the oxazole ring. The methylene protons (-CH₂Cl) would likely appear as a singlet in a downfield region due to the deshielding effect of the adjacent chlorine atom and the benzoxazole ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Distinct signals are expected for the carbon of the chloromethyl group, the carbons of the benzoxazole core (both the benzene and oxazole rings), with the carbon atoms closer to the electron-withdrawing nitro group and the heteroatoms appearing at different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

C=N and C=C stretching: Vibrations within the benzoxazole ring, usually in the 1500-1600 cm⁻¹ region.

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-O-C stretching: Associated with the oxazole ring.

-

C-Cl stretching: For the chloromethyl group, typically in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with the presence of M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation patterns can also provide valuable structural information.

Solubility Profile: Theoretical Considerations and Experimental Approach

The presence of the polar nitro group and the heteroatoms in the benzoxazole ring suggests some affinity for polar solvents. However, the overall aromatic system is largely nonpolar. Therefore, the compound is expected to have limited solubility in water and higher solubility in common organic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining solubility involves the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups.

-

Chloromethyl Group: The chloromethyl group at the 2-position is a potent electrophilic site. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a building block for introducing the 5-nitro-1,3-benzoxazole moiety into other molecules through reactions with various nucleophiles (e.g., amines, thiols, alcohols).

-

Nitro Group: The strong electron-withdrawing nature of the nitro group at the 5-position deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although the chloromethyl group is generally the more reactive site for nucleophilic attack.

-

Stability: Nitroaromatic compounds can be thermally sensitive. It is advisable to handle this compound with care, avoiding excessive heat. The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Potential Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in the field of drug discovery. The benzoxazole core is a privileged scaffold found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The reactive chloromethyl group allows for the facile introduction of this scaffold into lead compounds to explore structure-activity relationships (SAR). The nitro group, while sometimes associated with toxicity, can also be a key pharmacophoric element or a precursor for other functional groups, such as an amino group, which can further be modified.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with appropriate precautions. It is likely to be toxic if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known and predicted physicochemical properties, methodologies for its characterization, and insights into its reactivity and potential applications. While a complete experimental dataset for all physicochemical parameters is not yet available, the information presented herein serves as a robust foundation for researchers and drug development professionals working with this promising compound. Further experimental investigation is encouraged to validate the predicted properties and to fully elucidate the potential of this versatile molecule.

References

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-5-nitro-1,3-benzoxazole: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(chloromethyl)-5-nitro-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, molecular structure, plausible synthetic routes, and its pivotal role as a reactive intermediate in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the exploration of new chemical entities for unmet medical needs.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic heterocyclic compound. The core of this molecule is a benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring. This particular derivative is functionalized with a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group at the 5-position.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C8H5ClN2O3 | [1] |

| Molecular Weight | 212.59 g/mol | [1] |

| CAS Number | While a specific CAS number is not definitively established in major public databases, the catalog number CB2734615 is associated with this compound.[1] It is crucial for researchers to verify the identity of this compound using analytical methods such as NMR and mass spectrometry. | - |

Molecular Structure:

The structure of this compound is characterized by the benzoxazole core, which imparts aromaticity and rigidity to the molecule. The chloromethyl group at the 2-position is a key feature, rendering the compound susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block in organic synthesis. The nitro group at the 5-position significantly influences the electronic properties of the benzoxazole ring, enhancing its electrophilicity.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

A common and effective approach involves the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its derivative. In this case, the likely precursors would be 2-amino-4-nitrophenol and 2-chloroacetic acid .

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-amino-4-nitrophenol in a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent, an equimolar amount of 2-chloroacetic acid is added.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any unreacted acids. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Core Reactivity:

The chemical reactivity of this compound is dominated by the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups at the 2-position of the benzoxazole ring, making it a valuable intermediate for constructing diverse molecular libraries.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[3] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The title compound, this compound, serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

Anticancer Research:

The benzoxazole core has been incorporated into various molecules designed as anticancer agents. For instance, derivatives of 5-chlorobenzoxazole have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[4] The ability to use the chloromethyl group to link the benzoxazole moiety to other pharmacophores allows for the rational design of potent and selective enzyme inhibitors.

Antimicrobial Agents:

Benzoxazole derivatives have also been extensively investigated for their antibacterial and antifungal activities.[5] The presence of the nitro group in this compound is of particular interest in this context. Nitroaromatic compounds are a well-established class of antimicrobial agents, with their mechanism of action often involving reductive activation within the target pathogen to generate cytotoxic reactive nitrogen species.[6]

Experimental Workflow: Utilization as a Synthetic Intermediate

The primary application of this compound is as an electrophilic building block in nucleophilic substitution reactions. A generalized workflow for its use in the synthesis of a diverse library of 2-substituted-5-nitro-1,3-benzoxazoles is outlined below.

General Protocol for Nucleophilic Substitution:

-

Reaction Setup: In a round-bottom flask, this compound is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Nucleophile and Base: The desired nucleophile (e.g., an amine, thiol, or alcohol) is added to the solution, typically in a slight excess (1.1-1.5 equivalents). A non-nucleophilic base, such as potassium carbonate or triethylamine, is often included to neutralize the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the reaction to completion. The progress is monitored by TLC.

-

Work-up and Purification: Once the starting material is consumed, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-substituted-5-nitro-1,3-benzoxazole derivative.

Caption: Generalized experimental workflow for the synthesis of 2-substituted-5-nitro-1,3-benzoxazoles.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally related compounds such as 5-chloro-2-(chloromethyl)-1,3-benzoxazole, the following hazards should be anticipated:

-

Acute Toxicity: May be harmful if swallowed.[7]

-

Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound represents a valuable and versatile chemical scaffold for the synthesis of novel compounds with potential therapeutic applications. Its key feature is the reactive chloromethyl group at the 2-position, which allows for straightforward derivatization through nucleophilic substitution reactions. The presence of the nitro group further modulates its electronic properties and may contribute to the biological activity of its derivatives, particularly in the antimicrobial and anticancer arenas. While detailed studies on this specific molecule are limited, its structural similarity to other well-studied benzoxazoles provides a strong rationale for its exploration in drug discovery programs. This guide serves as a starting point for researchers looking to harness the synthetic potential of this promising heterocyclic building block.

References

-

Molbase. This compound. [Link]

-

ChemWhat. 2-(chloromethyl)-1,3-benzoxazole-5-sulfonamide(SALTDATA: FREE) CAS#: 936074-39-4. [Link]

-

PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. [Link]

-

PubChem. 2-(Chloromethyl)-1,3-benzoxazole. [Link]

-

PubChem. 2-Chloro-5-nitrobenzo[d]oxazole. [Link]

-

Angene. 2-(Chloromethyl)-5-methyl-1,3-benzoxazole(CAS# 41014-44-2). [Link]

-

MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

PMC. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

-

PMC. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

PMC. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]

Sources

- 1. This compound [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole. This molecule, belonging to the benzoxazole class of heterocyclic compounds, is a valuable building block in synthetic organic chemistry and drug discovery. The strategic placement of a reactive chloromethyl group and an electron-withdrawing nitro group on the benzoxazole scaffold makes it a versatile intermediate for creating more complex molecular architectures.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is designed for researchers, scientists, and drug development professionals, offering not just raw data, but also the scientific rationale behind the spectral interpretations. By understanding the causality behind the observed spectral features, scientists can confidently identify this molecule and its derivatives in complex reaction mixtures.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₈H₅ClN₂O₃, Molecular Weight: 212.59 g/mol ) possesses a rigid bicyclic system with distinct functional groups that give rise to a unique spectroscopic fingerprint.

Figure 2: General workflow for obtaining an FT-IR spectrum.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3050 | Medium-Weak | Aromatic C-H Stretch |

| ~1595, ~1480 | Medium | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~1620 | Medium | C=N Stretch (Benzoxazole) |

| ~1250 | Medium | C-O-C Stretch (Benzoxazole) |

| ~750-650 | Medium-Strong | C-Cl Stretch |

The two strong bands for the nitro group are the most diagnostic peaks in the IR spectrum, providing clear evidence for its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion.

-

Calculated Monoisotopic Mass: 211.9938 Da

-

Expected Molecular Ion Peaks: The molecular ion (M⁺˙) will appear as a pair of peaks due to the two stable isotopes of chlorine:

-

m/z ~212 (for ³⁵Cl)

-

m/z ~214 (for ³⁷Cl)

-

-

Isotopic Ratio: The relative intensity of the M⁺˙ to the [M+2]⁺˙ peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.

Key Fragmentation Pathways

Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentations.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Mass Fragments and Their Origin

| m/z (for ³⁵Cl) | Proposed Fragment | Origin |

| 212 | [C₈H₅ClN₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 177 | [C₈H₅N₂O₃]⁺ | Loss of a chlorine radical (•Cl) |

| 166 | [C₈H₅ClNO]⁺˙ | Loss of a nitro group (•NO₂) |

| 162 | [C₇H₄N₂O₃]⁺ | Loss of a chloromethyl radical (•CH₂Cl) |

| 120 | [C₇H₄NO]⁺ | Further fragmentation, loss of NO₂ and CH₂Cl |

Standardized Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are recommended for acquiring spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Acquire data using a 30-degree pulse angle with a relaxation delay of 1 second.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire data for approximately 1024 scans, depending on the sample concentration.

-

FT-IR Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the solid directly on the ATR crystal and apply pressure.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition (Electron Ionization - EI):

-

Introduce the sample via a direct insertion probe.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

References

-

PubChem. 2-(Chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).

Biological activity of nitrobenzoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of Nitrobenzoxazole Derivatives

Authored by a Senior Application Scientist

Abstract

The benzoxazole scaffold, a heterocyclic aromatic compound, represents a privileged structure in medicinal chemistry, consistently appearing in molecules with significant biological activity.[1][2] The introduction of a nitro group to this scaffold dramatically modulates its electronic properties and, consequently, its pharmacological profile, giving rise to a class of compounds known as nitrobenzoxazole derivatives. These derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, and antiparasitic effects.[3][4][5] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological evaluation of nitrobenzoxazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causal logic behind experimental designs and present validated protocols for assessing the diverse activities of these promising compounds.

The Nitrobenzoxazole Scaffold: A Chemical and Biological Nexus

The core of a nitrobenzoxazole derivative is a fused benzene and oxazole ring system, with one or more nitro (-NO₂) groups attached. The benzoxazole structure itself is planar and aromatic, allowing it to interact with biological targets through π-π stacking and hydrogen bonding.[6] The oxazole ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition by enzymes and receptors.[6]

The addition of the strongly electron-withdrawing nitro group is a key determinant of the molecule's reactivity and biological function. This feature makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic attack and enabling unique mechanisms of action, such as the generation of reactive radical species under reductive conditions, a property exploited in antimicrobial and antiparasitic agents.[7] The position and number of nitro groups, along with other substitutions on the benzoxazole core, allow for fine-tuning of the molecule's lipophilicity, solubility, and target specificity, forming the basis of structure-activity relationship (SAR) studies.[8]

Anticancer Activity: Targeting Malignant Proliferation

Nitrobenzoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms.[5][9][10]

Key Mechanisms of Anticancer Action

-

Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[11] Certain nitrobenzoxazole derivatives have been designed as potent inhibitors of crucial kinases involved in tumor angiogenesis and metastasis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[12][13] By competing with ATP for the kinase's binding site, these compounds block downstream signaling pathways essential for tumor survival.[12] Compound 12l in one study, for example, showed potent VEGFR-2 inhibitory activity (IC₅₀ = 97.38 nM) and induced apoptosis in liver cancer cells.[13]

-

Glutathione S-Transferase (GST) Inhibition: A novel and potent mechanism involves acting as suicide inhibitors for Glutathione S-transferases (GSTs), enzymes that are often overexpressed in tumor cells and contribute to drug resistance. The 7-nitro-2,1,3-benzoxadiazole (NBD) derivative, NBDHEX , binds to the active site of GSTs and is conjugated with glutathione (GSH). This forms a stable complex that irreversibly inactivates the enzyme, leading to an accumulation of oxidative stress and triggering apoptosis. This mechanism is particularly effective as it also circumvents multidrug resistance protein pumps.

-

Apoptosis Induction: Many nitrobenzoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be a consequence of kinase inhibition or other cellular stresses. For instance, some derivatives have been shown to cause cell cycle arrest and significantly increase levels of pro-apoptotic proteins like Bax and caspase-3, while reducing levels of anti-apoptotic proteins like Bcl-2.[13]

Data Presentation: Comparative Anticancer Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Compound 5h | - | VEGFR-2 Inhibition | 0.049 | [14] |

| Compound 12l | HepG2 (Liver) | VEGFR-2 Inhibition, Apoptosis Induction | 10.50 | [13] |

| Compound 12l | MCF-7 (Breast) | VEGFR-2 Inhibition, Apoptosis Induction | 15.21 | [13] |

| Compound ii | MDA-MB-231 (Breast) | mTOR Inhibition (Predicted) | 40.99 | |

| NBDHEX | Various Tumor Lines | GST Suicide Inhibition | Submicromolar |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[15][16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The causality is straightforward: viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture Preparation: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the nitrobenzoxazole test compounds in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO in medium) and a positive control (a known anticancer drug like Doxorubicin).[14]

-

Incubation: Incubate the plate for a specified period, typically 24 or 48 hours, under the same conditions as step 1.[9][10]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate the plate for another 3-4 hours. Following this, carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[16] A lower IC₅₀ value indicates higher cytotoxic potency.

Visualization of Anticancer Evaluation Workflow

Caption: Workflow for preclinical anticancer activity assessment.

Antimicrobial Activity: Combating Pathogenic Microbes

Nitrobenzoxazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4][17][18] The nitro group is often crucial for this activity, as its reduction within microbial cells can lead to the formation of cytotoxic reactive nitrogen species that damage microbial DNA and proteins.[19]

Key Mechanisms of Antimicrobial Action

-

Inhibition of Bacterial Growth: These compounds can act as bacteriostatic or bactericidal agents. Structurally, IITR00803, which contains both nitrothiophene and benzoxazole moieties, has shown broad-spectrum antibacterial potential against enteric pathogens, including Salmonella species.[19]

-

Antifungal Effects: Certain derivatives have also been screened for their activity against fungal strains like Candida albicans and Aspergillus niger, showing promise for the development of new antifungal agents.[18]

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[20][21][22] This protocol provides a quantitative measure of a compound's potency.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitrobenzoxazole compound in the broth medium. The concentration range should be wide enough to encompass the expected MIC.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[23] This can also be read using a plate reader measuring absorbance at 600 nm.

Visualization of Antimicrobial Action

Caption: Proposed mechanism of antimicrobial action.

Antiparasitic Activity: A Strategy Against Neglected Diseases

Nitro-containing heterocyclic compounds have a history of use against parasitic protozoa, and nitrobenzoxazoles are no exception.[7][24] They have shown promising activity against parasites responsible for major global diseases like malaria and Chagas disease.

Key Mechanisms of Antiparasitic Action

-

Anti-plasmodial Activity: The nitrobenzoxadiazole derivative NBDHEX is active against all blood stages of Plasmodium falciparum, the parasite that causes malaria.[25][26] Notably, it is more potent against the gametocyte stages, which are responsible for transmission to mosquitoes. This transmission-blocking activity is a critical feature for malaria eradication efforts.[25] The mechanism is thought to involve the covalent modification of specific cysteine residues in essential parasite proteins.[25][26]

-

Anti-trypanosomal Activity: The bioactivation of nitro groups by parasitic type I nitroreductases is a key mechanism of action against Trypanosoma cruzi, the causative agent of Chagas disease.[7] This process generates reactive metabolites that are lethal to the parasite. The lipophilicity and size of the substituents on the core structure influence the compound's ability to interact with key parasitic enzymes like cruzipain.[7]

Experimental Protocol: In Vitro Antiparasitic Assay (e.g., against P. falciparum)

Assessing the efficacy against malaria parasites often involves culturing the parasite in human red blood cells and measuring growth inhibition.

Step-by-Step Methodology:

-

Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 strain) in human O+ red blood cells in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX) under a low oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Assay Initiation: Add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to the wells containing the test compounds.

-

Incubation: Incubate the plates for 72 hours under the same atmospheric conditions.

-

Growth Measurement: Parasite growth can be quantified using various methods. A common technique is the SYBR Green I-based fluorescence assay. Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Data Acquisition: Measure fluorescence using a fluorescence plate reader. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to parasite growth.

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration.[25]

Conclusion and Future Directions

Nitrobenzoxazole derivatives represent a versatile and highly potent class of bioactive molecules. Their chemical tractability allows for extensive structural modification, enabling the optimization of activity against a wide array of biological targets. The research highlighted herein demonstrates their profound potential in developing next-generation therapeutics for cancer, infectious diseases, and parasitic infections.

Future research should focus on several key areas:

-

Target Deconvolution: Precisely identifying the molecular targets for derivatives that show potent activity through phenotypic screening.

-

Improving Selectivity: Enhancing the selectivity index—the ratio of toxicity to non-malignant or host cells versus target cells—to minimize potential side effects.[27][28]

-

Overcoming Resistance: Designing novel derivatives that can evade known drug resistance mechanisms, particularly in cancer and infectious diseases.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to identify candidates with favorable drug-like properties for in vivo efficacy.

The continued exploration of the chemical space around the nitrobenzoxazole scaffold, guided by robust biological evaluation and mechanistic studies, promises to yield novel and effective therapeutic agents to address unmet medical needs.

References

- NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.

- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be....

- Mad Barn. (1977, October 1). Methods in the evaluation of antiparasitic drugs in the horse. Research Bank.

- NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Ricci, G., De Maria, F., et al. (2005, July 15). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry.

- Drudge, J. H., & Lyons, E. T. (1977, October). Methods in the evaluation of antiparasitic drugs in the horse. American Journal of Veterinary Research.

- MDPI. (n.d.). The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity.

- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- European Medicines Agency (EMA). (2021, July 23). Guideline for the testing and evaluation of the efficacy of antiparasitic substances for the treatment and prevention of tick and flea infestation in dogs and cats.

- (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- Ace Therapeutics. (n.d.). Pharmacodynamic Evaluation Services for Antiparasitic Drugs.

- ResearchGate. (2025, December 10). Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer. Request PDF.

- (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.

- (2017, January 16). Synthesis and biological properties of new nitrobenzoxadiazole derivatives. PDF.

- PubMed. (2022, January 29). The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity.

- Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits.

- Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- (n.d.). METHODS FOR SURVEILLANCE OF ANTIMALARIAL DRUG EFFICACY.

- (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS.

- Benchchem. (n.d.). 5-Nitro-1,3-benzoxazole-2-carbaldehyde.

- YouTube. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview.

- ResearchGate. (n.d.). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent.

- MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.

- TSI Journals. (2012, September 23). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES.

- NIH. (2025, August 12). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PMC.

- PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.

- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.

- ResearchGate. (2025, August 6). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives.

- PMC. (2024, June 11). Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi.

- MySkinRecipes. (n.d.). 5-Nitrobenzoxazole.

- PubMed. (n.d.). [Synthesis and Antimicrobial Activity of 3-nitroisoxazole Derivatives].

- IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.

- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.

- ResearchGate. (2025, August 9). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. PDF.

- ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Request PDF.

- (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.

- ResearchGate. (2025, August 10). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. PDF.

- PubMed. (2021, November 5). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery.

- PubMed. (n.d.). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.

- MDPI. (n.d.). Nifuroxazide and 4-Hydroxybenzhydrazone Derivatives as New Antiparasitic (Trypanosoma cruzi and Leishmania mexicana) and Anti-Mycobacterium tuberculosis Agents.

- JOCPR. (n.d.). Synthesis, characterization, and anticancer activity of benzoxazole derivatives.

- MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.

- NIH. (2022, July 25). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.

- PMC. (n.d.). New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. PubMed Central.

Sources

- 1. jocpr.com [jocpr.com]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ijpbs.com [ijpbs.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. tsijournals.com [tsijournals.com]

- 18. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. woah.org [woah.org]

- 21. mdpi.com [mdpi.com]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

"2-(Chloromethyl)-5-nitro-1,3-benzoxazole" as a chemical intermediate

An In-Depth Technical Guide to 2-(Chloromethyl)-5-nitro-1,3-benzoxazole: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its structure is distinguished by two key features: a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group on the benzene ring. This unique combination renders it an exceptionally versatile chemical intermediate. The chloromethyl moiety serves as a potent electrophilic site, enabling facile nucleophilic substitution reactions for the construction of diverse molecular scaffolds. The nitrobenzoxazole core is a recognized pharmacophore and a precursor to fluorescent reporters. This guide provides a comprehensive technical overview of the synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers, medicinal chemists, and professionals in drug development.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, consisting of a fused benzene and oxazole ring, is a cornerstone in the field of medicinal chemistry.[1][2] This scaffold is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. Several commercially successful drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen and the muscle relaxant Chlorzoxazone, feature the benzoxazole core, underscoring its therapeutic relevance.[1][3]

Within this important class of compounds, this compound emerges as a particularly valuable building block. It provides a pre-functionalized and activated scaffold, allowing chemists to bypass more complex initial synthesis steps and directly explore chemical space through modification of the chloromethyl group.

Physicochemical Properties and Characterization

The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. While specific experimental data for this compound may vary slightly between suppliers, its key characteristics can be defined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅ClN₂O₃ | Calculated |

| Molecular Weight | 212.59 g/mol | Calculated |

| Appearance | Expected to be a pale yellow to beige solid | Based on related nitroaromatic compounds |

| Melting Point | 115-117°C | For the isomeric 2-(Chloromethyl)-6-nitrobenzoxazole, a similar range is expected.[5] |

| Key Structural Features | Electrophilic -CH₂Cl group; Electron-withdrawing -NO₂ group | The primary drivers of its chemical reactivity |

Spectroscopic Signature

Validation of the structure is paramount. Based on analogous benzoxazole derivatives, the following spectroscopic characteristics are anticipated:[6][7]

-

¹H NMR: The most distinctive signal will be a singlet for the chloromethyl protons (-CH₂Cl) expected around δ 4.5-4.8 ppm. The aromatic protons will appear in the δ 7.5-8.6 ppm region, with coupling patterns dictated by the substitution on the benzene ring.

-

¹³C NMR: The chloromethyl carbon should appear around δ 40-45 ppm. The C2 carbon of the benzoxazole ring is typically found around δ 165-168 ppm. Aromatic carbons will resonate in the δ 110-155 ppm range.

-

IR Spectroscopy: Characteristic peaks would include strong absorbances for the nitro group (NO₂) asymmetric and symmetric stretching around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-Cl stretching may be observed around 700-800 cm⁻¹.

Synthesis of this compound

The most common and efficient route to 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a suitable electrophilic partner.[2][8] For the title compound, this involves the reaction of 2-amino-4-nitrophenol with a chloroacetylating agent.

Causality in Synthetic Design

The choice of reagents and conditions is dictated by the reaction mechanism. The synthesis proceeds via a two-step, one-pot process:

-

N-Acylation: The more nucleophilic amino group of 2-amino-4-nitrophenol attacks the electrophilic carbonyl carbon of a chloroacetylating agent (like chloroacetyl chloride).

-

Intramolecular Cyclization/Dehydration: The resulting amide intermediate undergoes an acid-catalyzed intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl. Subsequent dehydration yields the stable aromatic benzoxazole ring. Polyphosphoric acid (PPA) or a similar dehydrating acid catalyst is often used to drive this final step to completion.

Experimental Protocol: Synthesis from 2-Amino-4-nitrophenol

This protocol is a representative methodology based on established synthetic strategies for benzoxazoles. Researchers should optimize conditions for their specific setup.

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-nitrophenol (1.0 eq) and a suitable solvent such as toluene or dioxane.

-

Acylation: Cool the mixture in an ice bath (0-5°C). Add a base, such as triethylamine (1.1 eq), to act as an acid scavenger. Slowly add chloroacetyl chloride (1.05 eq) dropwise while maintaining the temperature below 10°C. Rationale: This exothermic reaction is controlled at low temperatures to prevent side reactions. The base neutralizes the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Cyclization: Once the acylation is complete, add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture to 80-100°C and stir for 4-6 hours. Rationale: Heat provides the activation energy for the cyclization and dehydration steps, which are often the rate-limiting parts of the sequence.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring. The crude product should precipitate.

-

Purification: Collect the solid by vacuum filtration and wash with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

The Synthetic Utility: Key Reactions and Mechanisms

The synthetic power of this compound lies in the high reactivity of the chloromethyl group towards nucleophiles. This position is analogous to a benzylic halide, making it an excellent substrate for Sₙ2 reactions. The chlorine atom is a good leaving group, and the adjacent benzoxazole ring stabilizes the transition state.

Protocol: General Procedure for Nucleophilic Substitution

This self-validating protocol can be adapted for a wide range of nucleophiles.

-

Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Rationale: Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.

-

Addition of Nucleophile: Add the desired nucleophile (e.g., a secondary amine, a thiol, or a phenol; 1.1 eq) to the solution.

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq). Rationale: The base deprotonates the nucleophile (if it's an alcohol or thiol) or neutralizes any acid formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 60°C for 2-12 hours. The optimal temperature and time depend on the nucleophilicity of the attacking species.

-

Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization.

Applications in Research and Development

The derivatives synthesized from this intermediate have profound applications in both pharmaceutical discovery and as tools for chemical biology.

Intermediate in Pharmaceutical Synthesis

The benzoxazole core is a known "privileged scaffold" that can be decorated with various functional groups to create libraries of potential drug candidates.[1][9] By reacting this compound with a diverse set of amines, thiols, and alcohols, researchers can rapidly generate novel compounds for screening. Furthermore, the 5-nitro group offers a secondary point of modification; it can be readily reduced to a 5-amino group, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization. This dual reactivity makes it a powerful tool for structure-activity relationship (SAR) studies.[10]

Precursor for Fluorescent Probes and Labeling Agents

The nitrobenzoxazole moiety is structurally related to the well-known fluorophore 4-nitro-2,1,3-benzoxadiazole (NBD).[11][12] Compounds containing this unit often exhibit "turn-on" fluorescence, where the fluorescence is quenched in the initial state but becomes highly emissive upon reaction with a specific analyte, such as a biothiol (e.g., glutathione, cysteine).[11][13]

The chloromethyl group acts as a reactive handle to covalently attach this fluorogenic tag to biomolecules. For instance, it can react with cysteine residues in proteins or with thiol-containing metabolites. This allows for the specific labeling and visualization of target molecules within complex biological systems like cell lysates or even in living cells.[11]

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) must be consulted, the hazards can be inferred from structurally related compounds.[14][15][16]

Table 2: Recommended Safety and Handling Procedures

| Hazard Class | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed or in contact with skin.[16][17] Avoid ingestion and direct skin contact. |

| Irritation | Causes skin and serious eye irritation/damage.[5][16] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Avoid breathing dust or vapors. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[15] |

Disclaimer: This information is for guidance only. Always consult the material-specific and current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation. Its predictable reactivity, coupled with the proven biological significance of its core structure, establishes it as a high-value intermediate. For medicinal chemists, it provides a rapid entry point to diverse compound libraries for drug screening. For chemical biologists, it serves as a robust precursor for crafting sophisticated fluorescent probes to interrogate biological systems. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in advancing scientific research.

References

- This compound Property. ChemicalBook. Available from: https://www.chemicalbook.com/ProductProperty_EN_CB82484378.htm

- BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. ChemicalBook. Available from: https://www.chemicalbook.com/synthesis/54120-91-1.html

- 2-(Chloromethyl)-1,3-benzoxazole | C8H6ClNO. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2061989

- 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/9989607

- SAFETY DATA SHEET - 5-Chlorobenzoxazole-2-thiol. Fisher Scientific. Available from: https://www.fishersci.com/msds?productName=AC448370050

- SAFETY DATA SHEET - 2-Chlorobenzoxazole. Fisher Scientific. Available from: https://www.fishersci.com/msds?productName=AC440280050

- Market-available drugs with a benzoxazole moiety. ResearchGate. Available from: https://www.researchgate.net/figure/Market-available-drugs-with-a-benzoxazole-moiety_fig1_372658823

- Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-. ChemBK. Available from: https://www.chembk.com/en/chem/104233-72-9

- 2-(Chloromethyl)-6-nitro-1,3-benzoxazole - Safety Data Sheet. Apollo Scientific. Available from: https://www.apolloscientific.co.uk/msds/OR110716_msds.pdf

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: https://www.mdpi.com/1420-3049/28/23/7751

- 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-chloromethyl-1_3-benzoxazole

- 2-(chloromethyl)-5-methyl-1,3-benzoxazole. PubChemLite. Available from: https://pubchemlite.org/compound/2763599

- Benzoxazole synthesis. Organic Chemistry Portal. Available from: https://www.organic-chemistry.org/synthesis/heterocycles/benzoxazoles.shtm

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH National Library of Medicine. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909159/

- 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET. TCI Chemicals. Available from: https://www.tcichemicals.com/GB/en/sds/C3295_EN_EU.pdf

- 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET. Santa Cruz Biotechnology.

- Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. Royal Society of Chemistry. Available from: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00941a

- 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. Benchchem. Available from: https://www.benchchem.com/product/bcp231878

- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. NIH National Library of Medicine. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3413247/

- Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. ResearchGate. Available from: https://www.researchgate.